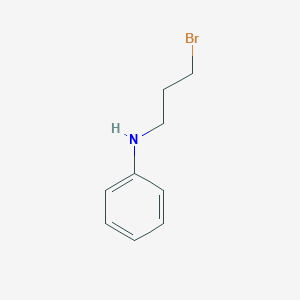
N-(3-bromopropyl)aniline
Descripción general
Descripción
N-(3-bromopropyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bromopropyl aniline typically involves the alkylation of aniline with bromopropane derivatives. One common method is the reaction of aniline with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K2CO3) in a dimethyl sulfoxide (DMSO) solvent. The reaction is carried out at elevated temperatures (60-80°C) to yield N-(3-bromopropyl)aniline .
Industrial Production Methods: Industrial production of bromopropyl aniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-bromopropyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted anilines
- Nitroanilines
- Coupled aromatic compounds
Aplicaciones Científicas De Investigación
N-(3-bromopropyl)aniline finds applications in various scientific research fields:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of bromopropyl aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparación Con Compuestos Similares
4-Bromoaniline: A brominated derivative of aniline used in similar applications but lacks the propyl group, making it less versatile in certain synthetic applications.
N-(2-Bromoallyl)aniline: Another brominated aniline derivative with different reactivity due to the presence of an allyl group.
Uniqueness: N-(3-bromopropyl)aniline’s unique structure, with a bromine atom on a propyl chain attached to an aniline moiety, provides distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.
Propiedades
Fórmula molecular |
C9H12BrN |
|---|---|
Peso molecular |
214.10 g/mol |
Nombre IUPAC |
N-(3-bromopropyl)aniline |
InChI |
InChI=1S/C9H12BrN/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
Clave InChI |
RMDNYQBACQKIKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCCCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

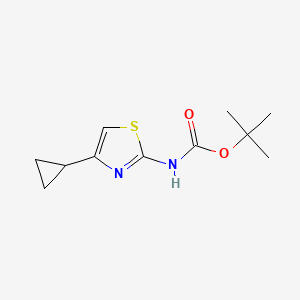
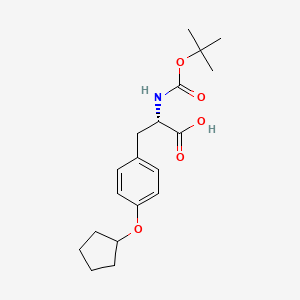

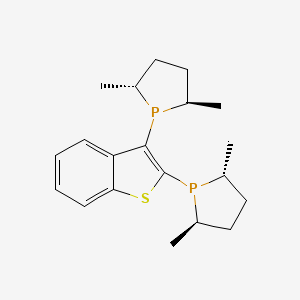
![7-Chloro-6-(2-chloropropyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8455851.png)
![1-[4-(2-(Aminooxy)ethyl)piperidin-1-yl]hexadecan-1-one](/img/structure/B8455856.png)
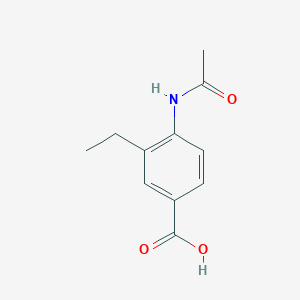
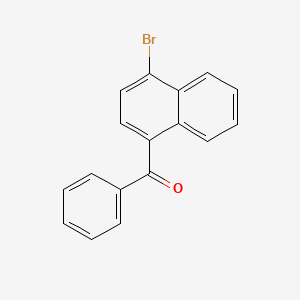
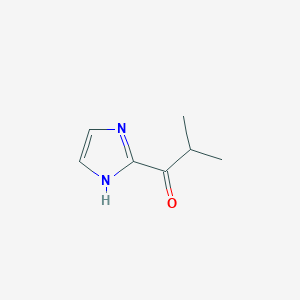
![1-Piperidineacetamide,n-(3-aminophenyl)-4-[(4-fluorophenyl)methyl]-,dihydrochloride](/img/structure/B8455877.png)
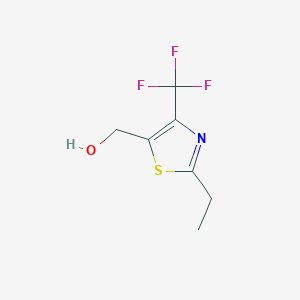

![Ethyl 3-[(furan-2-ylmethyl)(ethoxycarbonyl)amino]propanoate](/img/structure/B8455902.png)
